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Compound of Interest

Compound Name: RU5135

Cat. No.: B10770831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
The synthetic neuroactive steroid RU5135, chemically identified as 3α-hydroxy-16-imino-5β-17-

azaandrostan-11-one, is a potent modulator of inhibitory neurotransmission in the central

nervous system (CNS). This document provides a comprehensive technical overview of

RU5135, detailing its physicochemical properties, mechanism of action, and pharmacological

effects. Primarily recognized as a competitive antagonist of the γ-aminobutyric acid type A

(GABA-A) receptor, RU5135 also exhibits significant antagonist activity at the glycine receptor.

These dual inhibitory actions contribute to its notable proconvulsant properties. This guide

synthesizes available data on its binding affinities, summarizes key experimental

methodologies for its characterization, and outlines its effects on neuronal signaling pathways.

Physicochemical Properties
While detailed experimental data on the physicochemical properties of RU5135 are not

extensively published, its steroidal structure provides a basis for predicting its characteristics.
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Property Predicted Value/Characteristic

Chemical Formula C₁₉H₃₀N₂O₂

Molecular Weight 318.45 g/mol

Appearance Likely a white to off-white crystalline solid

Solubility

Expected to be soluble in organic solvents like

DMSO and ethanol, with limited aqueous

solubility.

Chemical Structure
A synthetic amidine steroid with a 3α-hydroxy-

5β-reduced A ring.

Mechanism of Action
RU5135 exerts its primary pharmacological effects through the antagonism of two major

inhibitory neurotransmitter receptors in the CNS: the GABA-A receptor and the glycine receptor.

GABA-A Receptor Antagonism
RU5135 acts as a competitive antagonist at the GABA-A receptor.[1] This means it binds to the

same site as the endogenous ligand GABA but does not activate the receptor, thereby

preventing GABA from exerting its inhibitory effects.[2] The antagonism at the GABA-A receptor

leads to a reduction in chloride ion influx into neurons, resulting in decreased hyperpolarization

and increased neuronal excitability.

Glycine Receptor Antagonism
In addition to its effects on the GABA-A receptor, RU5135 is a potent, strychnine-like antagonist

of the glycine receptor.[3][4] Glycine receptors are predominantly found in the spinal cord and

brainstem and, like GABA-A receptors, are ligand-gated chloride channels. By blocking glycine-

mediated inhibition, RU5135 further contributes to a state of neuronal hyperexcitability.

Quantitative Pharmacological Data
Precise Ki or IC50 values for RU5135 are not readily available in the public domain. However,

its potency has been quantified using the pA2 value, which represents the negative logarithm
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of the molar concentration of an antagonist that produces a two-fold shift in the concentration-

response curve of an agonist.

Receptor
Target

Agonist Preparation pA₂ Value Reference

GABA-A

Receptor
Muscimol

Rat Cuneate

Nucleus
8.31 [5][6]

Glycine Receptor Glycine Rat Optic Nerve 7.67 [5][6]

RU5135 has been observed to partially inhibit the binding of [³⁵S]t-

butylbicyclophosphorothionate ([³⁵S]TBPS) with nanomolar potency, further indicating its high

affinity for the GABA-A receptor complex.[1]

Pharmacological Effects
The dual antagonism of GABA-A and glycine receptors by RU5135 results in significant

proconvulsant and convulsant effects.

Effect Animal Model Observations

Convulsant/Proconvulsant

Activity
Rodents (Rats, Mice)

Systemic administration can

induce epileptic spiking and

seizures.[7] The epileptogenic

effects may be more

pronounced when the blood-

brain barrier is compromised.

Signaling Pathways
The signaling pathways affected by RU5135 are directly linked to its antagonism of GABA-A

and glycine receptors.
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Caption: Antagonistic action of RU5135 at the GABA-A receptor.
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Caption: Antagonistic action of RU5135 at the Glycine receptor.

Experimental Protocols
[³⁵S]TBPS Radioligand Binding Assay
This assay is used to assess the interaction of RU5135 with the GABA-A receptor complex.
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Caption: Workflow for a [³⁵S]TBPS radioligand binding assay.
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Detailed Methodology:

Membrane Preparation: Whole brains or specific brain regions (e.g., cerebral cortex) from

rodents are homogenized in a buffered sucrose solution. The homogenate is centrifuged at

low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at

high speed to pellet the synaptosomal membranes. The pellet is washed multiple times with

buffer to remove endogenous GABA and other interfering substances and finally

resuspended in the assay buffer.

Binding Assay: The prepared membranes are incubated with a fixed concentration of

[³⁵S]TBPS and varying concentrations of RU5135. To determine the nature of the interaction,

parallel experiments are conducted in the presence of a fixed concentration of GABA. Non-

specific binding is determined in the presence of a high concentration of an unlabeled ligand

that binds to the TBPS site, such as picrotoxin.

Separation and Counting: The incubation is terminated by rapid filtration through glass fiber

filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The

radioactivity retained on the filters, representing bound [³⁵S]TBPS, is then quantified using

liquid scintillation counting.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The data are then analyzed using non-linear regression to determine the

IC₅₀ or Kᵢ values of RU5135.

Evaluation of Convulsant Activity (Maximal Electroshock
Seizure - MES Test)
The MES test is a common preclinical model to assess the proconvulsant or anticonvulsant

properties of a compound.
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Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Detailed Methodology:

Animal Preparation: Male mice or rats are used. The animals are acclimatized to the

laboratory conditions before the experiment.

Drug Administration: Animals are divided into groups and administered different doses of

RU5135 or the vehicle control, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

Seizure Induction: At a predetermined time after drug administration, a maximal electroshock

is delivered through corneal electrodes. The electrical stimulus is of a fixed duration and

current, sufficient to induce a tonic hindlimb extension seizure in control animals.

Observation: The animals are observed for the presence or absence of the tonic hindlimb

extension. The abolition of this endpoint is considered protection. Conversely, a potentiation
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or induction of seizures at sub-threshold stimulation would indicate a proconvulsant effect.

Data Analysis: The percentage of animals exhibiting the seizure endpoint at each dose is

recorded. The dose that produces the effect in 50% of the animals (ED₅₀) is calculated using

probit analysis.

Synthesis
A detailed, published synthesis protocol for RU5135 is not readily available. However, based on

its structure and the synthesis of similar aza-steroids, a plausible synthetic route can be

proposed starting from a suitable androstane precursor. The key transformations would likely

involve the introduction of the 17-aza group and the formation of the 16-imino and 11-oxo

functionalities.

Conclusion
RU5135 is a valuable pharmacological tool for studying the roles of GABA-A and glycine

receptors in neuronal excitability and seizure generation. Its potent antagonist activity at both of

these critical inhibitory receptors makes it a powerful proconvulsant agent. The information

provided in this technical guide offers a comprehensive resource for researchers and drug

development professionals working with this and related neuroactive steroids. Further studies

are warranted to fully elucidate its binding characteristics and to explore the therapeutic

potential of modulating these inhibitory systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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